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Compound of Interest

Compound Name: 2-Thiophenecarbonyl chloride

Cat. No.: B032975 Get Quote

This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 2-Thiophenecarbonyl chloride. It is intended for

researchers, scientists, and professionals in the field of drug development who utilize

spectroscopic techniques for molecular characterization.

Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-
Thiophenecarbonyl chloride.

Table 1: ¹H NMR Spectroscopic Data for 2-Thiophenecarbonyl chloride

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.99 Doublet of doublets ~3.8, 1.1 H5

~7.83 Doublet of doublets ~5.0, 1.1 H3

~7.20 Doublet of doublets ~5.0, 3.8 H4

Note: The assignments are based on typical chemical shifts and coupling patterns for 2-

substituted thiophenes. The downfield shift of H5 is attributed to the anisotropic effect of the

carbonyl group.
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Table 2: ¹³C NMR Spectroscopic Data for 2-Thiophenecarbonyl chloride

Chemical Shift (δ) ppm Assignment

~158.8 C=O

~143.3 C2

~137.6 C5

~135.2 C3

~128.3 C4

Note: The assignment of the carbonyl carbon is based on its characteristic downfield chemical

shift. The assignments of the thiophene ring carbons are based on substituent effects and

typical ranges for heteroaromatic compounds.

Table 3: IR Spectroscopic Data for 2-Thiophenecarbonyl chloride

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Weak-Medium C-H stretching (aromatic)

~1750 Strong C=O stretching (acid chloride)

~1520 Medium C=C stretching (aromatic ring)

~1410 Medium C=C stretching (aromatic ring)

~1220 Strong
C-C stretching, C-H in-plane

bending

~860 Strong C-H out-of-plane bending

~750 Strong C-S stretching

Note: These are expected absorption frequencies based on the functional groups present in 2-
Thiophenecarbonyl chloride. The C=O stretching frequency for an acyl chloride is typically

found at a higher wavenumber compared to other carbonyl compounds.
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Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of 2-
Thiophenecarbonyl chloride.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Thiophenecarbonyl chloride.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H NMR Spectroscopy:

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

The data is then Fourier transformed, phase-corrected, and baseline-corrected.

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each carbon.

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-

200 ppm).

Due to the low natural abundance of ¹³C, a larger number of scans is typically required to

achieve an adequate signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and

baseline correction).

2.2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a small drop of neat 2-Thiophenecarbonyl chloride directly onto the ATR crystal.

If using salt plates (e.g., NaCl or KBr), place a drop of the liquid on one plate and carefully

place the second plate on top to create a thin film.

Data Acquisition:

Acquire a background spectrum of the empty ATR crystal or clean salt plates.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Thiophenecarbonyl chloride.
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Workflow for Spectroscopic Analysis
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[https://www.benchchem.com/product/b032975#spectroscopic-data-of-2-thiophenecarbonyl-
chloride-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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